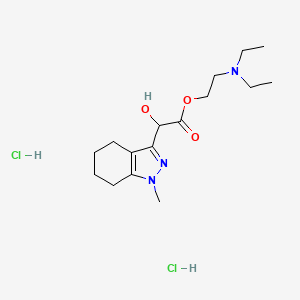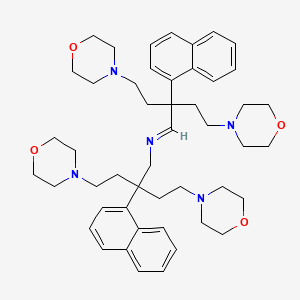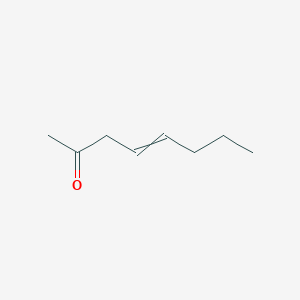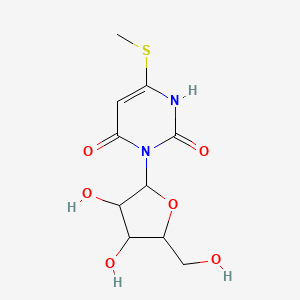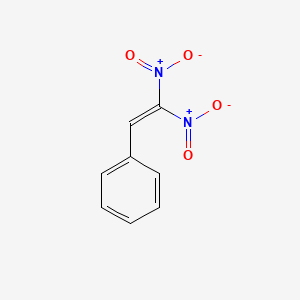
Benzene, (2,2-dinitroethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (2,2-dinitroethenyl)-: is an organic compound with the molecular formula C8H6N2O4 It is a derivative of benzene, where two nitro groups are attached to an ethenyl group, which is then bonded to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2,2-dinitroethenyl)- typically involves the nitration of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions often require controlled temperatures to ensure the selective introduction of nitro groups .
Industrial Production Methods: Industrial production of Benzene, (2,2-dinitroethenyl)- may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, (2,2-dinitroethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of Benzene, (2,2-dinitroethenyl)- can yield Benzene, (2,2-diaminoethenyl)- .
Applications De Recherche Scientifique
Benzene, (2,2-dinitroethenyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, explosives, and other industrial chemicals
Mécanisme D'action
The mechanism by which Benzene, (2,2-dinitroethenyl)- exerts its effects involves its interaction with molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biochemical pathways being activated or inhibited .
Comparaison Avec Des Composés Similaires
- Benzene, (2-nitroethenyl)-
- Benzene, (2,4-dinitroethenyl)-
- Benzene, (2,6-dinitroethenyl)-
Uniqueness: Benzene, (2,2-dinitroethenyl)- is unique due to the specific positioning of its nitro groups, which influences its reactivity and applications. Compared to other nitrobenzene derivatives, it offers distinct advantages in certain chemical reactions and industrial processes .
Propriétés
Numéro CAS |
34132-10-0 |
|---|---|
Formule moléculaire |
C8H6N2O4 |
Poids moléculaire |
194.14 g/mol |
Nom IUPAC |
2,2-dinitroethenylbenzene |
InChI |
InChI=1S/C8H6N2O4/c11-9(12)8(10(13)14)6-7-4-2-1-3-5-7/h1-6H |
Clé InChI |
FLHHXRRHNQZUGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



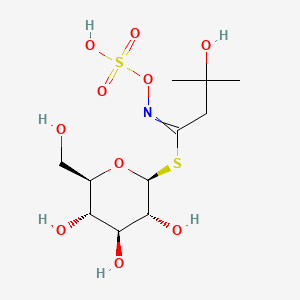
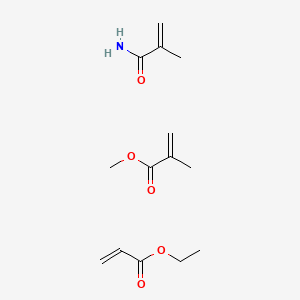
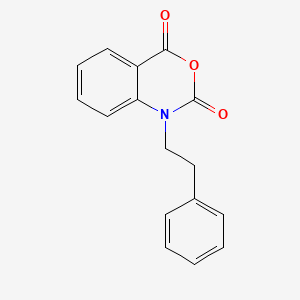
![[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid](/img/structure/B14690095.png)

![nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene](/img/structure/B14690099.png)
